(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acrylamide
Description
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acrylamide is a synthetic acrylamide derivative characterized by a benzo[d][1,3]dioxol (piperonyl) core, an (E)-configured acrylamide linker, and a sulfonamide-piperazine substituent. Below, we compare its structural, synthetic, and pharmacological properties with closely related analogs.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c26-22(9-7-18-6-8-20-21(16-18)30-17-29-20)23-10-15-31(27,28)25-13-11-24(12-14-25)19-4-2-1-3-5-19/h1-9,16H,10-15,17H2,(H,23,26)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYZHWGBLZPBER-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acrylamide , often referred to as a benzodioxole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.42 g/mol. Its structure features a benzodioxole ring, an acrylamide moiety, and a piperazine sulfonamide group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzodioxole Ring : This is often achieved through cyclization reactions involving catechol derivatives.
- Introduction of the Piperazine Group : This step may involve nucleophilic substitution reactions to attach the piperazine moiety.
- Acrylamide Formation : The final step usually involves condensation reactions to form the acrylamide linkage.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzodioxole derivatives. For instance, compounds similar to this compound have shown:
- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .
- Antifungal Activity : Exhibited potent effects against Candida albicans, indicating a broad spectrum of antimicrobial efficacy .
Anticancer Properties
Benzodioxole derivatives have been investigated for their anticancer properties:
- In Vitro Studies : Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines such as Hep3B (liver cancer), with specific compounds showing significant reductions in cell cycle progression at the G2-M phase .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 10 | G2-M phase arrest |
| 2b | Hep3B | >20 | Weak activity |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may interact with key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may act on specific receptors that are critical for cell signaling pathways related to proliferation and apoptosis.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it could induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several studies have documented the biological activities of related benzodioxole derivatives:
- Anticancer Study : A study evaluating the effects of a similar benzodioxole derivative on Hep3B cells demonstrated a significant decrease in viable cell counts after treatment, suggesting potential for development as an anticancer agent .
- Antimicrobial Evaluation : Another investigation reported that a series of synthesized benzodioxole derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, reinforcing their potential use in treating bacterial infections .
Scientific Research Applications
- Antidepressant Properties : Research indicates that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acrylamide may exhibit antidepressant effects by modulating serotonin receptors. The phenylpiperazine moiety is known for its interaction with serotonin receptors, which could enhance mood regulation and alleviate depressive symptoms.
- Anti-cancer Activity : Preliminary studies suggest that the compound may possess anti-cancer properties. The benzo[d][1,3]dioxole structure is often associated with anticancer agents due to its ability to interact with various biological pathways involved in cell proliferation and apoptosis.
- Neuroprotective Effects : The compound's structure may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurological disorders.
Synthesis and Derivatives
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Variations in the synthesis can lead to derivatives with enhanced or modified biological activities.
Synthetic Route Example
A typical synthesis might involve:
- Formation of the benzo[d][1,3]dioxole core.
- Introduction of the piperazine ring through nucleophilic substitution.
- Coupling reactions to attach the acrylamide moiety.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal demonstrated that a related compound improved depressive behaviors in rodent models when administered at specific dosages. The mechanism was attributed to increased serotonin levels in the synaptic cleft.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines showed that this compound inhibited cell growth significantly compared to control groups. The IC50 values indicated potent activity against breast and colon cancer cell lines, suggesting further investigation into its mechanisms of action is warranted.
Data Table: Comparative Biological Activities
| Activity Type | Related Compounds | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Antidepressant | Compound A | 10 | Serotonin reuptake inhibition |
| Anti-cancer | Compound B | 5 | Induction of apoptosis |
| Neuroprotective | Compound C | 15 | Antioxidant activity |
Comparison with Similar Compounds
Core Structural Motifs
The benzo[d][1,3]dioxol group is a conserved feature in several bioactive compounds, contributing to aromatic interactions and metabolic stability. Key analogs include:
Key Observations :
- The sulfonamide-piperazine group in the target compound enhances polarity and may improve blood-brain barrier penetration compared to phenethyl or diethyl analogs.
- 4-Hydroxyphenethyl substitution () confers anti-obesity effects, likely through PPAR-γ modulation, absent in the target compound.
- Diethyl substitution () simplifies the structure but limits target specificity, favoring broad antifungal activity.
Anti-Obesity vs. Cytotoxic Effects
Antifungal vs. Neurogenesis-Promoting Activity
- Diethyl Analog () : Exhibits antifungal activity against Candida spp. (MIC ~12.5 μg/mL), attributed to membrane disruption.
- Acrylonitrile Derivatives () : Promote hippocampal neurogenesis (e.g., compound 23i), indicating that replacing acrylamide with acrylonitrile shifts activity to CNS repair.
Structure-Activity Relationship (SAR) Insights
Benzo[d][1,3]dioxol Core : Essential for aromatic stacking and metabolic stability across analogs.
Acrylamide Linker : The (E)-configuration optimizes spatial orientation for target binding.
N-Substituents :
- Sulfonamide-Piperazine : Enhances solubility and CNS penetration.
- Hydroxyphenethyl : Introduces hydrogen bonding for PPAR-γ interaction.
- Phenethyl/Diethyl : Balances lipophilicity for membrane permeation (cytotoxic/antifungal).
Q & A
Basic Research Questions
Q. What are the key structural motifs in (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acrylamide, and how do they influence its bioactivity?
- The compound contains three critical motifs:
Benzo[d][1,3]dioxole : Enhances lipophilicity and π-π stacking interactions with aromatic residues in target proteins .
4-Phenylpiperazine sulfonyl group : Facilitates binding to neurotransmitter receptors (e.g., dopamine D3 receptors) via hydrogen bonding and hydrophobic interactions .
Acrylamide linker : Enables covalent or non-covalent interactions with cysteine residues or catalytic sites in enzymes .
- Methodological Insight : Computational docking studies (e.g., AutoDock Vina) combined with mutagenesis assays can validate target interactions .
Q. What synthetic routes are commonly employed for this compound?
- Step 1 : Aldol condensation between benzo[d][1,3]dioxole-5-carbaldehyde and a ketone to form the acrylate intermediate .
- Step 2 : Sulfonylation of 4-phenylpiperazine with chlorosulfonic acid, followed by reaction with 2-aminoethanol to yield the sulfonamide ethylamine intermediate .
- Step 3 : Coupling the acrylate and sulfonamide intermediates via EDC/HOBt-mediated amide bond formation .
- Optimization : Continuous flow reactors improve yield (≥75%) and reproducibility in scale-up synthesis .
Q. How is the compound characterized for purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : Key signals include:
- δ 7.50 (d, J = 15.2 Hz, acrylamide α-H) .
- δ 5.96 (s, benzo[d][1,3]dioxole methylene) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 μM vs. 5 μM) may arise from assay conditions.
- Methodological Solutions :
Standardize Assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4, 1 mM DTT) and ATP concentrations .
Control for Covalent Binding : Pre-incubate the compound with target enzymes to distinguish reversible vs. irreversible inhibition .
Validate via Orthogonal Methods : Compare SPR (surface plasmon resonance) binding kinetics with enzyme activity assays .
Q. What strategies optimize yield in large-scale synthesis while minimizing side products?
- Reaction Engineering :
- Solvent Selection : Polar aprotic solvents (DMF, DCM) improve reaction kinetics but require strict moisture control .
- Catalyst Screening : Pd(OAc)₂ or NiCl₂ enhances coupling efficiency in aryl sulfonylation steps .
- Purification : Gradient column chromatography (hexane/EtOAc to DCM/MeOH) isolates the product with >90% recovery .
- Scale-Up : Continuous flow reactors reduce reaction time from 24h (batch) to 2h, achieving 82% yield .
Q. How does the 4-phenylpiperazine sulfonyl group influence receptor selectivity?
- Structural Analysis :
- The sulfonyl group acts as a hydrogen bond acceptor with Ser196 in dopamine D3 receptors, while the phenyl group engages in hydrophobic interactions with Tyr365 .
- Comparative Studies :
- Replace 4-phenylpiperazine with morpholine or pyrrolidine; D3 receptor binding affinity drops by 10-fold, confirming the critical role of the arylpiperazine motif .
Key Methodological Recommendations
- Binding Studies : Use truncated receptor constructs (e.g., extracellular domains) in SPR to isolate binding contributions of specific motifs .
- Crystallography : Co-crystallize the compound with target proteins (e.g., PDB 6CM4) to resolve binding modes .
- Toxicology Screening : Prioritize Ames test and hERG channel inhibition assays early in development to mitigate attrition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
